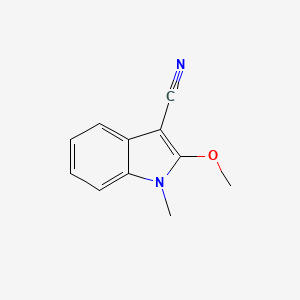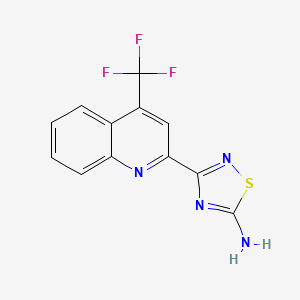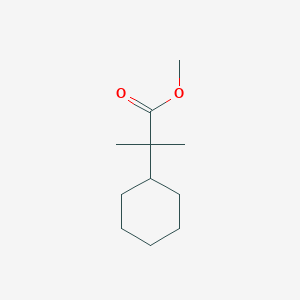![molecular formula C18H20ClNO B13878779 4-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]phenol](/img/structure/B13878779.png)
4-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]phenol is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological and pharmaceutical activities
Méthodes De Préparation
One common synthetic route involves the Mannich reaction, which is a three-component condensation reaction involving an amine, formaldehyde, and a phenol derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
4-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chlorophenylmethyl group can be reduced to form the corresponding phenylmethyl derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperidine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]phenol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex piperidine derivatives and other heterocyclic compounds.
Biology: It serves as a ligand in the study of receptor-ligand interactions and can be used in the development of new drugs targeting specific receptors.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]phenol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and phenol group play crucial roles in binding to these targets, leading to the modulation of their activity. The molecular pathways involved may include signal transduction pathways, enzyme inhibition, or receptor activation .
Comparaison Avec Des Composés Similaires
4-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]phenol can be compared with other similar compounds, such as:
4-(4-Chlorophenyl)piperidin-4-ol: This compound has a similar structure but lacks the phenol group, which may affect its binding affinity and biological activity.
4-(4-Bromophenyl)piperazin-1-yl]methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound contains a piperazine ring instead of a piperidine ring, which may result in different pharmacokinetic properties and biological activities.
Propriétés
Formule moléculaire |
C18H20ClNO |
|---|---|
Poids moléculaire |
301.8 g/mol |
Nom IUPAC |
4-[4-[(4-chlorophenyl)methyl]piperidin-1-yl]phenol |
InChI |
InChI=1S/C18H20ClNO/c19-16-3-1-14(2-4-16)13-15-9-11-20(12-10-15)17-5-7-18(21)8-6-17/h1-8,15,21H,9-13H2 |
Clé InChI |
LDBAXSCORIYLQP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(3-Bromo-phenyl)-pyridazin-3-yl]-methyl-amine](/img/structure/B13878702.png)
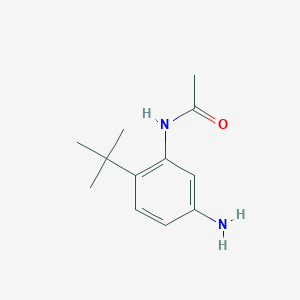
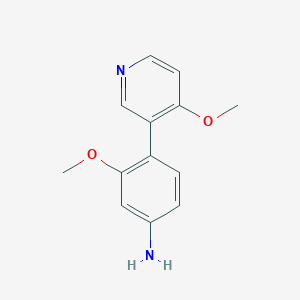


![Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate](/img/structure/B13878725.png)
